molecular formula C2H2ClN5 B15439289 1H-1,2,4-Triazole-3-diazonium, chloride CAS No. 74990-77-5

1H-1,2,4-Triazole-3-diazonium, chloride

Cat. No.: B15439289
CAS No.: 74990-77-5
M. Wt: 131.52 g/mol
InChI Key: QTFDOAGGZKNCTO-UHFFFAOYSA-M
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Description

1H-1,2,4-Triazole-3-diazonium, Chloride is a versatile diazonium salt derivative of the 1,2,4-triazole heterocycle, intended for research and chemical synthesis purposes. The 1,2,4-triazole scaffold is a privileged structure in medicinal and agrochemistry, known for its ability to form various non-covalent bonds with enzymes and receptors, leading to broad biological activities . This specific compound, featuring a reactive diazonium group, is a valuable precursor for constructing more complex molecules via azo coupling and other substitution reactions. It enables the functionalization of various substrates, potentially aiding in the development of novel compounds for catalytic applications, materials science, and as intermediates for pharmaceuticals. Researchers can leverage this reagent to explore new chemical space, particularly in the synthesis of triazole-based hybrids and functional materials. The parent 1,2,4-triazole structure is a key component in numerous FDA-approved drugs, including antifungals (e.g., fluconazole, itraconazole), antivirals (e.g., ribavirin), and anticancer agents (e.g., letrozole, anastrozole) . This highlights the immense research value of this chemical class. The diazonium functionality opens pathways to novel azo dyes, coordination polymers, and metal-organic frameworks (MOFs) due to the ligand properties of the triazole ring . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption of any kind.

Properties

CAS No.

74990-77-5

Molecular Formula

C2H2ClN5

Molecular Weight

131.52 g/mol

IUPAC Name

1H-1,2,4-triazole-5-diazonium;chloride

InChI

InChI=1S/C2H2N5.ClH/c3-6-2-4-1-5-7-2;/h1H,(H,4,5,7);1H/q+1;/p-1

InChI Key

QTFDOAGGZKNCTO-UHFFFAOYSA-M

Canonical SMILES

C1=NNC(=N1)[N+]#N.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • 1H-1,2,3-Triazole Derivatives :

    • Differ in nitrogen atom positioning (1,2,3- vs. 1,2,4-triazole), leading to distinct electronic properties.
    • 1,2,3-Triazoles are widely employed in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for drug discovery and bioconjugation .
    • 1H-1,2,4-Triazole-3-diazonium chloride lacks the same click chemistry utility but exhibits superior electrophilicity for aromatic substitution reactions.
  • Imidazole and Tetrazole Derivatives :

    • Imidazole derivatives (e.g., 1-methylimidazole-2-sulfonyl chloride) demonstrate better stability in derivatization reactions compared to triazole-based sulfonyl chlorides, which often suffer from impurities or hydrolysis .
    • Tetrazoles, with four nitrogen atoms, are more acidic (pKa ~4.9) than triazoles (pKa ~10–12), influencing their reactivity in coordination chemistry and drug design .

Table 2: Stability and Application Profiles

Compound Stability Key Applications Limitations
1H-1,2,4-Triazole-3-diazonium chloride Thermally labile; decomposes above 0°C Azo coupling, dye synthesis Requires in situ preparation
1H-1,2,3-Triazole hybrids Stable under physiological conditions Anticancer agents, enzyme inhibitors Limited electrophilic reactivity
Imidazole sulfonyl chlorides Stable in aqueous/organic media Derivatization for mass spectrometry Lower ionization efficiency
  • Key Insights :
    • The diazonium salt’s instability restricts its use in prolonged reactions but enhances its reactivity in rapid coupling processes .
    • 1,2,4-Triazole sulfonamides show promise as carbonic anhydrase inhibitors, though their synthesis yields lag behind 1,2,3-triazole-based pharmaceuticals .

Physicochemical Properties

Table 3: Elemental Analysis and Spectral Data

Compound (Example) Elemental Composition IR Stretching (cm⁻¹) NMR Shifts (δ, ppm)
2-(5-Methoxyphenyl)-1H-1,2,4-triazole-3-ylthio acetonitrile C: 52.1%, H: 3.8%, N: 24.3% 2200 (C≡N), 1600 (C=N) 1H: 8.2 (triazole), 3.9 (OCH3)
1H-1,2,4-Triazole-3-diazonium chloride (theoretical) C: 20.7%, H: 1.7%, N: 48.3% 2100–2250 (N≡N⁺) 1H: 9.1–9.5 (triazole protons)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1H-1,2,4-Triazole-3-diazonium chloride?

  • Methodological Answer : The compound can be synthesized via diazotization of 3-amino-1H-1,2,4-triazole under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Key steps include controlling stoichiometry and temperature to avoid premature decomposition. For example, describes analogous triazole derivatization using benzoyl chloride and diaryl prolinol silyl ether catalysts, suggesting that pH control and low temperatures (≤10°C) stabilize reactive intermediates. Oxidative cyclization with metal catalysts (e.g., FeCl₃ or NiO₂, as in ) may further enhance yield in multi-step syntheses .

Q. How can researchers reliably characterize 1H-1,2,4-Triazole-3-diazonium chloride using spectroscopic and computational methods?

  • Methodological Answer : Combine experimental techniques (¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry) with density functional theory (DFT) calculations. For instance, validates DFT for thermochemical accuracy, which can predict vibrational modes and electronic properties. Cross-validate spectral assignments (e.g., distinguishing diazonium vs. azo tautomers) using solvent-dependent NMR shifts and IR carbonyl stretches .

Q. What are the critical storage conditions to prevent decomposition of this diazonium salt?

  • Methodological Answer : Store at –20°C in anhydrous, acidic environments (e.g., HCl-doped solvents) to suppress hydrolysis. Avoid exposure to light and humidity, as diazonium salts are prone to radical degradation. classifies related triazole-diazonium compounds as hazardous, emphasizing inert-atmosphere handling (e.g., argon gloveboxes) for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of 1H-1,2,4-Triazole-3-diazonium chloride derivatives against fungal pathogens?

  • Methodological Answer : Triazole-diazonium derivatives likely inhibit fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. highlights triazole-based interactions with fungal targets, while suggests modifying substituents (e.g., adding pyridinyl groups) enhances binding affinity. Use molecular docking studies with fungal enzyme crystal structures to validate hypothesized mechanisms .

Q. How can researchers resolve contradictions in reported spectral data for triazole-diazonium derivatives?

  • Methodological Answer : Apply a hybrid experimental-computational workflow. For example, identifies inconsistent spectral assignments in prior studies; re-evaluate NMR/IR data using deuterated solvents and DFT-optimized geometries (as in ). Collaborate with crystallography labs to obtain single-crystal X-ray structures for ambiguous cases .

Q. What strategies improve the selectivity of 1H-1,2,4-Triazole-3-diazonium chloride in cross-coupling reactions?

  • Methodological Answer : Optimize electronic and steric effects by introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the triazole ring. demonstrates metal-mediated oxidative cyclization for analogous triazoles, suggesting Pd/Cu catalysts in Sonogashira or Suzuki-Miyaura couplings. Monitor reaction kinetics via in-situ UV-vis spectroscopy to identify optimal catalytic conditions .

Q. How do decomposition pathways of this diazonium salt impact its application in materials science?

  • Methodological Answer : Study thermal and photolytic degradation using thermogravimetric analysis (TGA) and GC-MS. (though excluded per guidelines) indirectly suggests diazonium salts generate aryl radicals under UV light, which can be harnessed for surface functionalization. Mitigate decomposition by encapsulating the compound in polymeric matrices or ionic liquids .

Analytical & Experimental Design

Q. What analytical methods quantify 1H-1,2,4-Triazole-3-diazonium chloride in complex biological matrices?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for separation. Validate with LC-MS/MS in positive-ion mode (e.g., [M+H]⁺ at m/z 172.03). lists triazole standards, recommending spike-and-recovery experiments in PBS or serum to assess matrix effects .

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